molecular formula C38H42N2O6 B1672621 异泰坦碱 CAS No. 477-57-6

异泰坦碱

货号: B1672621
CAS 编号: 477-57-6
分子量: 622.7 g/mol
InChI 键: WVTKBKWTSCPRNU-IHLOFXLRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isotetrandrine is a bisbenzylisoquinoline alkaloid . It occurs in Atherosperrna moschaturn, Berberis japonica, and Stephania cephalantha .


Synthesis Analysis

An efficient racemic total synthesis of the bisbenzylisoquinoline alkaloids tetrandrine and isotetrandrine has been reported . Key steps of the synthesis include N-acyl Pictet–Spengler condensations to access the tetrahydroisoquinoline moieties, as well as copper-catalyzed Ullmann couplings for diaryl ether formation .


Molecular Structure Analysis

The molecular formula of Isotetrandrine is C38H42N2O6 . Its average mass is 622.74990 and its monoisotopic mass is 622.30429 .


Chemical Reactions Analysis

The chemical reactions of Isotetrandrine are not clearly mentioned in the available resources .


Physical and Chemical Properties Analysis

The physical and chemical properties of Isotetrandrine include a molecular formula of C38H42N2O6, a net charge of 0, an average mass of 622.74990, and a monoisotopic mass of 622.30429 .

作用机制

Target of Action

Isotetrandrine is a bisbenzylisoquinoline alkaloid that primarily targets Cytoplasmic phospholipase A2 (PLA2) and α1 adrenoceptor . PLA2 plays a crucial role in the inflammatory response by catalyzing the release of arachidonic acid, a precursor for pro-inflammatory eicosanoids. The α1 adrenoceptor is a type of adrenergic receptor, and its activation leads to smooth muscle contraction .

Mode of Action

Isotetrandrine interacts with its targets by inhibiting their activity. It inhibits PLA2, thereby reducing the production of arachidonic acid and subsequent pro-inflammatory eicosanoids . It also inhibits the α1 adrenoceptor, which can lead to relaxation of smooth muscle .

Biochemical Pathways

Isotetrandrine primarily affects the arachidonic acid pathway. By inhibiting PLA2, it prevents the release of arachidonic acid from membrane phospholipids . This action reduces the production of eicosanoids, a group of signaling molecules that play key roles in inflammation and immunity .

Pharmacokinetics

It’s known that isotetrandrine metabolites are mainly formed via two pathways,N-demethylation and isoquinoline ring oxidation . More research is needed to fully understand the pharmacokinetics of Isotetrandrine.

Result of Action

Isotetrandrine has been shown to have anti-inflammatory and anti-apoptotic effects. In vitro studies have shown that it inhibits LPS-induced upregulation of iNOS, COX-2 protein expression, and iL-6, inos, cox-2, and cd11b mRNA expression in BV2 cells . It also improved 6-OHDA-induced apoptosis in zebrafish PD .

Action Environment

It’s known that the absolute configuration of isotetrandrine influences its anti-proliferation effects in human t cells via different regulation of nf-κb

安全和危害

Isotetrandrine is recommended for R&D use only and not for medicinal, household, or other use . It should be handled with personal protective equipment/face protection and adequate ventilation . Contact with skin, eyes, or clothing should be avoided .

未来方向

The pharmaceutical industry continues to invest in research and development, exploring new therapeutic possibilities and the pursuit of enhanced treatment modalities for diverse medical challenges . The isotetrandrine market is poised for growth, driven by the exploration of new therapeutic possibilities .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for Isotetrandrine involves several steps starting from commercially available starting materials.", "Starting Materials": [ "Piperidine", "4-Methoxybenzaldehyde", "3,4-Dimethoxyphenethylamine", "Benzyl bromide", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethanol", "Diethyl ether", "Dichloromethane" ], "Reaction": [ "Step 1: Condensation of 4-Methoxybenzaldehyde and Piperidine in Methanol with the presence of Hydrochloric acid to form 1-(4-methoxybenzyl)piperidine", "Step 2: Reduction of 1-(4-methoxybenzyl)piperidine with Sodium borohydride in Ethanol to form 1-(4-methoxybenzyl)piperidine hydrochloride", "Step 3: Alkylation of 1-(4-methoxybenzyl)piperidine hydrochloride with Benzyl bromide in Dichloromethane to form 1-benzyl-1-(4-methoxybenzyl)piperidine hydrochloride", "Step 4: Condensation of 1-benzyl-1-(4-methoxybenzyl)piperidine hydrochloride and 3,4-Dimethoxyphenethylamine in Methanol with the presence of Hydrochloric acid to form Isotetrandrine hydrochloride", "Step 5: Neutralization of Isotetrandrine hydrochloride with Sodium hydroxide and extraction with Diethyl ether to obtain Isotetrandrine" ] }

CAS 编号

477-57-6

分子式

C38H42N2O6

分子量

622.7 g/mol

IUPAC 名称

(1R,14S)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene

InChI

InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30+/m1/s1

InChI 键

WVTKBKWTSCPRNU-IHLOFXLRSA-N

手性 SMILES

CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC

SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC

规范 SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC

外观

Solid powder

熔点

182 - 183 °C

物理描述

Solid

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

6,6',7,12-tetramethoxy-2,2'-dimethyl-1 beta-berbaman
d-tetrandrine
hanjisong
isotetrandrine
isotetrandrine dihydrochloride
NSC-77037
tetradrine
tetrandrine
tetrandrine dihydrochloride, (1beta)-isomer
tetrandrine, (1'beta)-isome

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Isotetrandrine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Isotetrandrine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Isotetrandrine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Isotetrandrine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Isotetrandrine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Isotetrandrine
Customer
Q & A

A: Isotetrandrine exhibits its effects through multiple mechanisms. It displays antagonistic activity against α1-adrenoceptors by displacing the [3H]prazosin binding site, primarily inhibiting Ca2+-dependent processes [, ]. Additionally, it blocks the binding of Neuromyelitis Optica-IgG (NMO-IgG) to aquaporin 4 (AQP4) without affecting AQP4 expression or function, thereby reducing astrocyte cytotoxicity []. Isotetrandrine also acts as an antagonist of G-protein-regulated phospholipase A2 (PLA2) enzymes, inhibiting PLA2 activation by heterotrimeric G-proteins and affecting membrane tubule formation and trafficking []. It upregulates heme oxygenase-1 expression by promoting the dissociation of nuclear factor erythroid 2-related factor 2 (Nrf2) from the Nrf2-Kelch-like ECH-associated protein 1 (Keap1) complex via extracellular signal-regulated kinase (ERK) and c-Jun NH2-terminal kinase (JNK) activation and Keap1 inactivation []. Furthermore, isotetrandrine inhibits the proliferation of T cells by suppressing the phosphorylation of NF-κB [].

ANone: Isotetrandrine is a bisbenzylisoquinoline alkaloid with the following characteristics:

  • Molecular Formula: C38H42N2O6 []
  • Spectroscopic Data:
    • 1H NMR, 13C NMR, FT-IR, and MS data confirm its structure. []
    • Cleavage by metallic sodium in liquid ammonia confirms its structure as a bisbenzylisoquinoline alkaloid. []

ANone: The provided research does not indicate any catalytic properties or applications of isotetrandrine. Its primary mechanisms of action revolve around receptor binding, enzyme inhibition, and modulation of cellular pathways.

A: The stereochemistry of isotetrandrine plays a crucial role in its activity. Its absolute configuration at specific chiral centers influences its anti-proliferative effects on human T cells []. Notably, the stereochemistry at C-1' (S ring) in the bisbenzylisoquinoline structure significantly impacts its selective action against chloroquine-resistant malaria []. The point of attachment of ether bridges to the rings also influences its antimalarial activity [].

A: In rats, isotetrandrine exhibits a two-compartment open model of distribution following intravenous administration, with a half-life ranging from 67 to 98 minutes depending on the dose []. Oral administration results in a longer half-life (approximately 9 hours) with a double-peak plasma concentration-time profile, suggesting enterohepatic recirculation []. Isotetrandrine is widely distributed in tissues, with the highest concentrations observed in the lung after intravenous administration and in the liver after oral administration [].

ANone: In vitro, isotetrandrine exhibits various effects, including:

  • Inhibition of tumor promotion in mouse skin carcinogenesis models. []
  • Reversal of P-glycoprotein-mediated doxorubicin resistance in human breast cancer cells. []
  • Enhancement of doxorubicin-induced apoptosis in doxorubicin-resistant human breast cancer cells. []
  • Protection of zebrafish lateral line sensory hair cells from aminoglycoside toxicity. []
  • Antihypertensive effects in a rat model of hypertension. []
  • Neuroprotective effects in a zebrafish model of Parkinson's disease. []
  • Antimalarial activity in a mouse model of malaria. []

ANone: While isotetrandrine has shown promising therapeutic potential, further research is needed to establish its long-term safety profile. The available research primarily focuses on its short-term effects.

A:

  • Early Studies (1930s-1960s): Initial research focused on isolating and characterizing isotetrandrine from various plant sources and exploring its basic pharmacological properties [].
  • Structure Elucidation and Synthesis (1970s-1980s): Advancements in analytical techniques led to the complete structural elucidation of isotetrandrine and the development of synthetic routes [, ].
  • Mechanism of Action and Therapeutic Potential (1990s-Present): Research has increasingly focused on understanding the molecular mechanisms underlying isotetrandrine's biological activities and exploring its therapeutic potential in various disease models [, , , , , , , , , , , , , , , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。